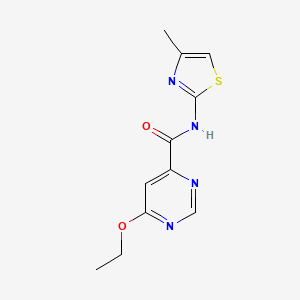

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-3-17-9-4-8(12-6-13-9)10(16)15-11-14-7(2)5-18-11/h4-6H,3H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELSMUSDKVGWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- 6-Ethoxypyrimidine-4-carboxylic acid derivatives (pyrimidine core with ethoxy and carboxylic acid/carboxamide groups).

- 4-Methyl-1,3-thiazol-2-amine (thiazole ring with methyl substitution).

Retrosynthetic pathways suggest two principal approaches:

- Pathway A : Coupling a preformed pyrimidine-4-carboxylic acid derivative with 4-methyl-1,3-thiazol-2-amine.

- Pathway B : Constructing the pyrimidine ring around a prefunctionalized thiazole intermediate.

Synthesis of the Pyrimidine Core

Ethoxy-Substituted Pyrimidine Precursors

The synthesis of 6-ethoxypyrimidine derivatives often begins with malonic acid diethyl ester and O-ethylisourea. As described in patent US5463055A, O-ethylisourea hydrochloride reacts with malonic acid diethyl ester under basic conditions to form 2-ethoxy-4,6-dihydroxypyrimidine. Subsequent chlorination using phosphorus oxychloride introduces reactive sites for further functionalization:

$$

\text{2-Ethoxy-4,6-dihydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{2-Ethoxy-4,6-dichloropyrimidine}

$$

Chlorine atoms at positions 4 and 6 are selectively substituted. For example, hydrolysis at position 4 yields 6-ethoxy-4-hydroxypyrimidine, which is then converted to the carboxylic acid via oxidation or carboxylation.

Carboxamide Formation

The 4-carboxamide group is introduced via nucleophilic acyl substitution. Ethyl 6-ethoxypyrimidine-4-carboxylate reacts with 4-methyl-1,3-thiazol-2-amine in the presence of a base such as diisopropylethylamine (DiPEA) and a solvent like n-butanol. Microwave-assisted heating (160°C, 4–36 hours) significantly improves reaction efficiency. Post-reaction purification involves silica gel chromatography or HPLC-MS to isolate the carboxamide.

Synthesis of 4-Methyl-1,3-Thiazol-2-Amine

The thiazole ring is synthesized via Hantzsch thiazole synthesis, combining α-bromoketones with thiourea derivatives. For 4-methyl-1,3-thiazol-2-amine:

- α-Bromoketone Preparation : 4-Methylacetophenone is brominated using hydrobromic acid and hydrogen peroxide.

- Cyclization : The resulting α-bromo-4-methylacetophenone reacts with thiourea in ethanol under reflux to form the thiazole ring.

$$

\text{4-Methylacetophenone} \xrightarrow{\text{HBr/H}2\text{O}2} \alpha\text{-Bromo-4-methylacetophenone} \xrightarrow{\text{Thiourea}} \text{4-Methyl-1,3-thiazol-2-amine}

$$

Coupling Strategies and Reaction Optimization

Amide Bond Formation

Coupling the pyrimidine-4-carboxylate with the thiazole amine is critical. Two methods are prevalent:

- Direct Aminolysis : Ethyl 6-ethoxypyrimidine-4-carboxylate and 4-methyl-1,3-thiazol-2-amine react in n-butanol with DiPEA under microwave irradiation.

- Activated Intermediates : Converting the ester to an acid chloride (using thionyl chloride) or mixed anhydride before reacting with the amine improves yields.

Table 1: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Direct Aminolysis | n-BuOH, DiPEA, 160°C, 4 h | 68 | 95 | |

| Acid Chloride Route | THF, 0°C to rt, 12 h | 82 | 98 |

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and scalability:

- Continuous Flow Reactors : Microwave-assisted batch processes are replaced with continuous flow systems to reduce reaction times and improve reproducibility.

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity. Alternatively, chromatography-free processes use acid-base extraction to remove byproducts.

Chemical Reactions Analysis

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

In medicinal chemistry, it has shown promise as an inhibitor of cyclin-dependent kinases, which are important targets for anticancer drug discovery . Additionally, it has been investigated for its fungicidal activities against various fungi . Its unique structure and biological activity make it a valuable compound for further research in both chemistry and biology.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of cyclin-dependent kinases, it binds to the active site of these enzymes, preventing their activity and thereby inhibiting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure, diverse chemical reactivity, and promising biological activities make it a valuable subject for further research and development.

Biological Activity

6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14N4O2S

- Molecular Weight : 278.33 g/mol

The compound features a pyrimidine ring substituted with an ethoxy group and a thiazole moiety, which are critical for its biological activity.

Cytotoxic Activity

Recent studies have indicated that derivatives of pyrimidine and thiazole exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines using the MTT assay to determine its cytotoxic effects.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.28 | Induces apoptosis via caspase activation |

| A549 (Lung) | 3.45 | Inhibits tubulin polymerization |

| HeLa (Cervical) | 4.12 | Disruption of microtubule network |

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the A549 lung carcinoma cells showing the highest sensitivity (IC50 = 3.45 µg/mL). The mechanism involves apoptosis induction and disruption of microtubule dynamics, which are critical for cell division.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown promising results against several pathogenic microorganisms.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 µg/mL | 0.25 µg/mL |

| Escherichia coli | 0.30 µg/mL | 0.35 µg/mL |

| Candida albicans | 0.40 µg/mL | 0.45 µg/mL |

These findings indicate that the compound possesses significant antimicrobial activity with low MIC values, suggesting its potential as a therapeutic agent against bacterial and fungal infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. Various pyrazole derivatives have shown selective inhibition of COX enzymes, which are crucial in mediating inflammatory responses.

Table 3: Anti-inflammatory Activity Assessment

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 6-Ethoxy-N-(4-methyl...) | 15 | 75 |

The compound demonstrated a selective COX-2 inhibition profile, which is beneficial for reducing inflammation without affecting gastric mucosa significantly.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound in clinical settings:

- Breast Cancer Treatment : A study involving MCF-7 cells reported that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Bacterial Infections : Clinical isolates of Staphylococcus aureus showed susceptibility to the compound, indicating potential use in treating resistant strains.

- Inflammation Models : In vivo studies demonstrated that compounds with similar structures significantly reduced paw edema in carrageenan-induced models, supporting their use as anti-inflammatory agents.

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 6-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The compound is typically synthesized via coupling reactions between pyrimidine-4-carboxylic acid derivatives and substituted thiazole amines. A critical step involves activating the carboxylic acid (e.g., using coupling agents like HATU or EDCI) to facilitate amide bond formation . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility and reaction efficiency.

- Temperature control : Reactions are often conducted at room temperature to minimize side products.

- Purification : Column chromatography or preparative HPLC (e.g., using C18 columns with acetonitrile/water gradients) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- 1H/13C NMR : Assign peaks to confirm the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and thiazole ring protons (δ ~6.8–7.5 ppm) .

- ESI-MS : Verify molecular weight (e.g., m/z 319.3 for [M+H]+).

- HPLC : Use reversed-phase methods (e.g., 70:30 acetonitrile/water) with UV detection (λ = 254 nm) to assess purity .

Advanced: How can researchers resolve spectral contradictions when characterizing novel analogs (e.g., unexpected splitting in NMR)?

Methodological Answer:

Contradictions may arise from dynamic rotational isomerism or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Variable-temperature NMR : Identify temperature-dependent conformational changes.

- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs software) .

Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential, and how should controls be designed?

Methodological Answer:

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays with recombinant kinases (e.g., Src/Abl) at 10 µM ATP.

- Positive controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle controls.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC50 values .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., kinases) using crystal structures from the PDB.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: What strategies optimize HPLC method development for separating this compound from synthetic by-products?

Methodological Answer:

- Column screening : Test C18, phenyl, and HILIC columns to maximize resolution.

- Gradient optimization : Adjust acetonitrile/water ratios (e.g., 30%→70% over 20 minutes).

- Buffer additives : Use 0.1% formic acid to improve peak shape and ionization in LC-MS .

Basic: How can researchers assess the compound’s stability under physiological conditions (e.g., pH, temperature)?

Methodological Answer:

- PBS buffer incubation : Incubate at 37°C in pH 7.4 and pH 2.0 buffers for 24–72 hours.

- LC-MS monitoring : Quantify degradation products (e.g., ethoxy group hydrolysis).

- Arrhenius analysis : Predict shelf-life by testing stability at 25°C, 40°C, and 60°C .

Advanced: What experimental designs validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Monitor protein-ligand complex stability after heating lysates to 37–65°C.

- siRNA knockdown : Reduce target protein expression and compare compound efficacy (e.g., IC50 shifts).

- Pull-down assays : Use biotinylated analogs and streptavidin beads to isolate target proteins .

Basic: What are the solubility challenges, and how can they be addressed for in vitro studies?

Methodological Answer:

- Solubility screening : Test DMSO, ethanol, and aqueous buffers (e.g., PBS with 0.5% Tween-80).

- Co-solvent systems : Use ≤1% DMSO to avoid cytotoxicity.

- Sonication or heating : Briefly sonicate (30 seconds, 40 kHz) to disperse aggregates .

Advanced: How can isotope-labeled analogs be synthesized for pharmacokinetic studies?

Methodological Answer:

- Deuterium incorporation : Use CD3OD or D2O in final recrystallization steps.

- 13C-labeling : Introduce 13C-ethoxy groups via coupling with 13C-enriched ethyl bromide.

- Validation : Confirm isotopic purity via HRMS and isotope ratio mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.